Heptane, 1-(methylsulfinyl)-
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Overview
Description
Heptane, 1-(methylsulfinyl)- is an organic compound with the molecular formula C8H18OS It is a derivative of heptane, where a methylsulfinyl group is attached to the first carbon atom of the heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptane, 1-(methylsulfinyl)- can be synthesized through several methods. One common approach involves the oxidation of heptane, 1-(methylthio)- using an oxidizing agent such as hydrogen peroxide or a peracid. The reaction typically occurs under mild conditions, with the oxidizing agent being added slowly to a solution of heptane, 1-(methylthio)- in an appropriate solvent.
Industrial Production Methods
Industrial production of heptane, 1-(methylsulfinyl)- may involve similar oxidation processes but on a larger scale. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Heptane, 1-(methylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the methylsulfinyl group to a sulfone group.
Reduction: Reduction reactions can revert the methylsulfinyl group back to a methylthio group.
Substitution: The compound can participate in substitution reactions where the methylsulfinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Heptane, 1-(methylsulfonyl)-.
Reduction: Heptane, 1-(methylthio)-.
Substitution: Various substituted heptane derivatives depending on the reagents used.
Scientific Research Applications
Heptane, 1-(methylsulfinyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for non-polar compounds.
Biology: Employed in studies involving cell membrane interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a component in formulations requiring specific solubility properties.
Mechanism of Action
The mechanism of action of heptane, 1-(methylsulfinyl)- involves its interaction with various molecular targets. The methylsulfinyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and chemical processes, making the compound useful in diverse applications.
Comparison with Similar Compounds
Heptane, 1-(methylsulfinyl)- can be compared with other similar compounds such as:
Heptane, 1-(methylthio)-: The precursor in the synthesis of heptane, 1-(methylsulfinyl)-.
Heptane, 1-(methylsulfonyl)-: The product of further oxidation of heptane, 1-(methylsulfinyl)-.
Other alkyl sulfoxides: Compounds with similar functional groups but different alkyl chains.
The uniqueness of heptane, 1-(methylsulfinyl)- lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
24494-67-5 |
---|---|
Molecular Formula |
C8H18OS |
Molecular Weight |
162.30 g/mol |
IUPAC Name |
1-methylsulfinylheptane |
InChI |
InChI=1S/C8H18OS/c1-3-4-5-6-7-8-10(2)9/h3-8H2,1-2H3 |
InChI Key |
MBFGZXIXXIHKHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCS(=O)C |
Origin of Product |
United States |
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